molecular formula C29H22N2O3 B435657 2-(4-methoxyphenyl)-N-(4-phenoxyphenyl)quinoline-4-carboxamide CAS No. 337502-91-7

2-(4-methoxyphenyl)-N-(4-phenoxyphenyl)quinoline-4-carboxamide

Cat. No.: B435657
CAS No.: 337502-91-7
M. Wt: 446.5g/mol
InChI Key: VAMRQNQFFSYWMJ-UHFFFAOYSA-N
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Description

2-(4-methoxyphenyl)-N-(4-phenoxyphenyl)quinoline-4-carboxamide is a complex organic compound with a molecular formula of C38H49N3O5 This compound is characterized by its quinoline core, which is substituted with methoxyphenyl and phenoxyphenyl groups

Preparation Methods

The synthesis of 2-(4-methoxyphenyl)-N-(4-phenoxyphenyl)quinoline-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

2-(4-methoxyphenyl)-N-(4-phenoxyphenyl)quinoline-4-carboxamide undergoes various chemical reactions, including:

Scientific Research Applications

2-(4-methoxyphenyl)-N-(4-phenoxyphenyl)quinoline-4-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-methoxyphenyl)-N-(4-phenoxyphenyl)quinoline-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain kinases, leading to the disruption of signaling pathways involved in cell proliferation and survival. Additionally, its ability to intercalate into DNA can result in the inhibition of DNA replication and transcription .

Comparison with Similar Compounds

2-(4-methoxyphenyl)-N-(4-phenoxyphenyl)quinoline-4-carboxamide can be compared with other quinoline derivatives, such as:

    Chloroquine: An antimalarial drug that also has a quinoline core. Unlike this compound, chloroquine has a simpler structure and different substituents.

    Quinacrine: Another antimalarial drug with a similar core structure but different functional groups. Quinacrine is known for its fluorescent properties, which are not observed in this compound.

    Quinine: A naturally occurring compound used to treat malaria.

The uniqueness of this compound lies in its specific substituents and their arrangement, which confer distinct chemical and biological properties.

Properties

CAS No.

337502-91-7

Molecular Formula

C29H22N2O3

Molecular Weight

446.5g/mol

IUPAC Name

2-(4-methoxyphenyl)-N-(4-phenoxyphenyl)quinoline-4-carboxamide

InChI

InChI=1S/C29H22N2O3/c1-33-22-15-11-20(12-16-22)28-19-26(25-9-5-6-10-27(25)31-28)29(32)30-21-13-17-24(18-14-21)34-23-7-3-2-4-8-23/h2-19H,1H3,(H,30,32)

InChI Key

VAMRQNQFFSYWMJ-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=CC=C(C=C4)OC5=CC=CC=C5

Canonical SMILES

COC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=CC=C(C=C4)OC5=CC=CC=C5

Origin of Product

United States

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